The molecular structure of N'-(2,4-Dimethylphenyl)-N-methylformamidine features a central formamidine structure with two nitrogen atoms bonded to a methyl group and a 2,4-dimethylphenyl group. The compound's structural formula can be represented using SMILES notation as CN\C=N\c1ccc(C)cc1C
, and its InChI representation is InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12)
.
The compound exhibits geometric isomerism due to the presence of the double bond between the nitrogen and carbon atoms, which can influence its reactivity and interactions with other molecules.
N'-(2,4-Dimethylphenyl)-N-methylformamidine participates in various chemical reactions:
The products formed from these reactions vary based on the specific reagents and conditions employed.
The mechanism of action for N'-(2,4-Dimethylphenyl)-N-methylformamidine primarily relates to its role in biological systems. Research indicates that it may interact with various biomolecules, potentially influencing biological pathways. For example, studies have explored its potential therapeutic applications in drug development due to its structural properties that allow for interactions with biological targets .
Further investigation into its pharmacodynamics could provide insights into how it exerts effects at the molecular level.
The physical and chemical properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine include:
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .
N'-(2,4-Dimethylphenyl)-N-methylformamidine has several scientific applications:
Given its versatility and unique properties, N'-(2,4-Dimethylphenyl)-N-methylformamidine remains an important compound within various scientific fields.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6